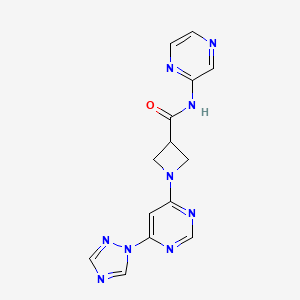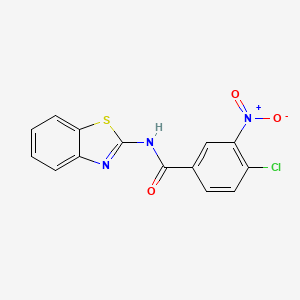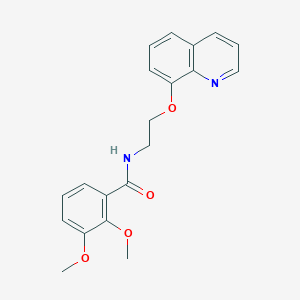![molecular formula C19H14BrN3O5S B2764498 N'-[2-[(5Z)-5-[(4-bromophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]-2-hydroxybenzohydrazide CAS No. 307526-92-7](/img/structure/B2764498.png)
N'-[2-[(5Z)-5-[(4-bromophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]-2-hydroxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N’-(2-(5-(4-bromobenzylidene)-2,4-dioxothiazolidin-3-yl)acetyl)-2-hydroxybenzohydrazide is a complex organic compound that features a thiazolidine ring, a bromobenzylidene moiety, and a hydroxybenzohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-(2-(5-(4-bromobenzylidene)-2,4-dioxothiazolidin-3-yl)acetyl)-2-hydroxybenzohydrazide typically involves multiple steps:
Formation of the Thiazolidine Ring: The initial step involves the reaction of a suitable thioamide with an α-halo acid to form the thiazolidine ring.
Introduction of the Bromobenzylidene Group: The thiazolidine intermediate is then reacted with 4-bromobenzaldehyde under basic conditions to introduce the bromobenzylidene group.
Acetylation and Hydrazide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring and the hydroxybenzohydrazide group.
Reduction: Reduction reactions can target the bromobenzylidene moiety, potentially converting it to a bromobenzyl group.
Substitution: The bromine atom in the bromobenzylidene group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include sulfoxides and sulfones.
Reduction: Products may include reduced thiazolidine derivatives.
Substitution: A variety of substituted thiazolidine derivatives can be obtained.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-(2-(5-(4-bromobenzylidene)-2,4-dioxothiazolidin-3-yl)acetyl)-2-hydroxybenzohydrazide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties Its structure suggests it may have activity against certain types of cancer cells, bacteria, and viruses
Industry
In the industrial sector, (Z)-N’-(2-(5-(4-bromobenzylidene)-2,4-dioxothiazolidin-3-yl)acetyl)-2-hydroxybenzohydrazide is used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength.
Mechanism of Action
The mechanism of action of (Z)-N’-(2-(5-(4-bromobenzylidene)-2,4-dioxothiazolidin-3-yl)acetyl)-2-hydroxybenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The bromobenzylidene group can form non-covalent interactions with enzyme active sites, inhibiting their activity. The hydroxybenzohydrazide group may also participate in hydrogen bonding and other interactions that enhance the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (Z)-4-(4-Bromobenzylidene)-2-phenyloxazol-5(4H)-one
- 11-(5-(4-Bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid
- (Z)-3-(5-(4-Bromobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid
Uniqueness
What sets (Z)-N’-(2-(5-(4-bromobenzylidene)-2,4-dioxothiazolidin-3-yl)acetyl)-2-hydroxybenzohydrazide apart from similar compounds is its unique combination of functional groups. The presence of both a thiazolidine ring and a hydroxybenzohydrazide group provides a versatile platform for further chemical modifications and enhances its potential biological activity.
Properties
IUPAC Name |
N'-[2-[(5Z)-5-[(4-bromophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]-2-hydroxybenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O5S/c20-12-7-5-11(6-8-12)9-15-18(27)23(19(28)29-15)10-16(25)21-22-17(26)13-3-1-2-4-14(13)24/h1-9,24H,10H2,(H,21,25)(H,22,26)/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWLVJFBRIPOQR-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)Br)SC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)Br)/SC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2-Chloro-4-methylphenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B2764415.png)
![3-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B2764416.png)
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(3-chloro-4-fluorophenyl)ethanediamide](/img/structure/B2764420.png)
![3-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2764422.png)
![2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2764425.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea](/img/structure/B2764430.png)
![4-(3-Chlorobenzenesulfonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2764431.png)
![2-Cyclopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B2764432.png)


amine hydrobromide](/img/new.no-structure.jpg)
